molecular formula C4H2O3 B1676711 Moniliformin CAS No. 31876-38-7

Moniliformin

Cat. No. B1676711
CAS RN: 31876-38-7
M. Wt: 98.06 g/mol
InChI Key: KGPQKNJSZNXOPV-UHFFFAOYSA-N
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Description

Moniliformin (MON) is a mycotoxin with low molecular weight primarily produced by Fusarium fungi and occurring predominantly in cereal grains . It is mainly cardiotoxic and causes ventricular hypertrophy .


Synthesis Analysis

Moniliformin is formed in many cereals by a number of Fusarium species that include Fusarium moniliforme, Fusarium avenaceum, Fusarium subglutinans, Fusarium proliferatum, Fusarium fujikuroi and others . An analytical method based on solid-phase extraction–hydrophilic interaction chromatography–tandem mass spectrometry (SPE–HILIC–MS/MS) has been developed to quantify moniliformin in vegetable oil . Another method involves extraction of the toxin with acetonitrile/water followed by one step-cleanup, TLC and fluorescence derivatization of moniliformin with ortho-phenylenediamine .


Molecular Structure Analysis

Moniliformin is a small (98.0081 g/mol), highly polar, acidic molecule . Because of the low pKa (0.5–1.7) of the free acid, it does not occur as acid in nature but as water-soluble sodium or potassium salt .


Chemical Reactions Analysis

Due to its ionic nature, MON is weakly retained in reversed-phase chromatography and the separation may be tricky . Nevertheless, this technique is normally used either with the formation of ion pairs or employing specific RP columns for polar compounds, or combining anion exchange and hydrophobic interactions .


Physical And Chemical Properties Analysis

Moniliformin is soluble in water and polar solvents, such as methanol . It has an average mass of 136.147 Da and a mono-isotopic mass of 135.956284 Da .

Scientific Research Applications

Human and Animal Health Risks

A comprehensive assessment by the EFSA highlighted that Moniliformin poses haematotoxicity and cardiotoxicity risks in experimental and farm animals. Although it induces chromosome aberrations in vitro, no conclusive data on its genotoxicity or carcinogenicity in vivo are available. Due to limited toxicity data, no acute or chronic health-based guidance values could be established for humans. However, the margin of exposure (MOE) suggests a low risk for human health, albeit with high uncertainty. For animals such as poultry, pigs, and mink, the risk from Moniliformin exposure in feed at current levels appears low or negligible (Knutsen et al., 2018).

Stability and Detection Methods

Studies on the thermal stability of Moniliformin indicate that its reduction is positively correlated with increasing temperature and pH levels, suggesting potential for mitigation strategies during food processing. Detection and analysis methodologies for Moniliformin in cereals have also evolved, with high-resolution mass spectrometry and capillary zone electrophoresis being among the techniques employed to ensure food safety (Pineda-Valdes & Bullerman, 2000).

Toxicity Studies

Subacute and acute toxicity studies in rats and Sprague-Dawley male rats respectively, have been instrumental in understanding Moniliformin's toxicokinetics and its effects on the immune system and heart, thereby contributing to risk assessments and safety guidelines (Jonsson et al., 2015; Jonsson et al., 2013).

Mycotoxin Reduction in Food Processing

Research into the fate of Moniliformin during maize dry-milling processes and alkaline cooking has provided insights into effective decontamination methods, highlighting the potential for significant Moniliformin reduction, thereby lowering health risks associated with its consumption (Scarpino et al., 2020; Pineda-Valdes et al., 2002).

Molecular Studies and Mycotoxin Detection

Advancements in molecular imprinting technologies for Moniliformin detection highlight the ongoing efforts to develop more precise and efficient methods for monitoring this mycotoxin in food and feed products, underscoring the importance of accurate detection in public health protection (Appell et al., 2007).

Safety And Hazards

The limited information available on toxicity and on toxicokinetics in experimental and farm animals indicated haematotoxicity and cardiotoxicity as major adverse health effects of MON . MON causes chromosome aberrations in vitro but no in vivo genotoxicity data and no carcinogenicity data were identified .

Future Directions

Additional toxicity studies are needed and depending on their outcome, the collection of more occurrence data on MON in food and feed is recommended to enable a comprehensive human risk assessment .

properties

IUPAC Name

3-hydroxycyclobut-3-ene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2O3/c5-2-1-3(6)4(2)7/h1,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGPQKNJSZNXOPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

52591-22-7 (potassium salt), 71376-34-6 (hydrochloride salt)
Record name Moniliformin
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DSSTOX Substance ID

DTXSID10185731
Record name Moniliformin
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Molecular Weight

98.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Moniliformin

CAS RN

31876-38-7, 71376-34-6
Record name Moniliformin
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Record name Moniliformin
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Record name Moniliformin
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Record name Moniliformin
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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